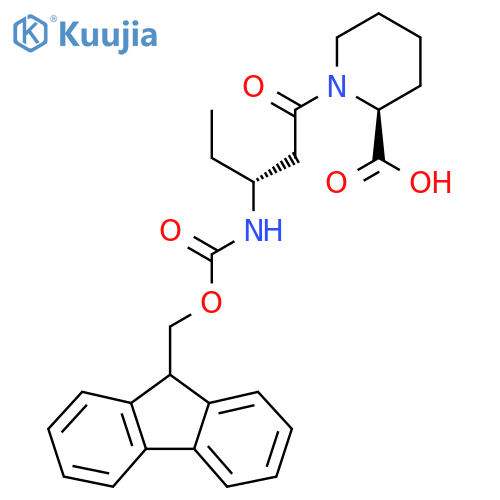

Cas no 2171207-47-7 ((2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid)

(2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid

- (2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid

- EN300-1574150

- 2171207-47-7

-

- インチ: 1S/C26H30N2O5/c1-2-17(15-24(29)28-14-8-7-13-23(28)25(30)31)27-26(32)33-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,17,22-23H,2,7-8,13-16H2,1H3,(H,27,32)(H,30,31)/t17-,23+/m1/s1

- InChIKey: GXZSOMMIZHPQGF-HXOBKFHXSA-N

- ほほえんだ: O(C(N[C@H](CC)CC(N1CCCC[C@H]1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 450.21547206g/mol

- どういたいしつりょう: 450.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 8

- 複雑さ: 691

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

(2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1574150-2.5g |

(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid |

2171207-47-7 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1574150-0.1g |

(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid |

2171207-47-7 | 0.1g |

$2963.0 | 2023-05-26 | ||

| Enamine | EN300-1574150-5.0g |

(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid |

2171207-47-7 | 5g |

$9769.0 | 2023-05-26 | ||

| Enamine | EN300-1574150-10.0g |

(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid |

2171207-47-7 | 10g |

$14487.0 | 2023-05-26 | ||

| Enamine | EN300-1574150-0.5g |

(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid |

2171207-47-7 | 0.5g |

$3233.0 | 2023-05-26 | ||

| Enamine | EN300-1574150-250mg |

(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid |

2171207-47-7 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1574150-5000mg |

(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid |

2171207-47-7 | 5000mg |

$9769.0 | 2023-09-24 | ||

| Enamine | EN300-1574150-2500mg |

(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid |

2171207-47-7 | 2500mg |

$6602.0 | 2023-09-24 | ||

| Enamine | EN300-1574150-10000mg |

(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid |

2171207-47-7 | 10000mg |

$14487.0 | 2023-09-24 | ||

| Enamine | EN300-1574150-500mg |

(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid |

2171207-47-7 | 500mg |

$3233.0 | 2023-09-24 |

(2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid 関連文献

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

(2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acidに関する追加情報

Comprehensive Analysis of (2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid (CAS No. 2171207-47-7)

The compound (2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid (CAS No. 2171207-47-7) is a sophisticated chiral molecule widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a piperidine-2-carboxylic acid backbone and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable for solid-phase peptide synthesis (SPPS). Researchers frequently search for "Fmoc-protected amino acid derivatives" or "chiral building blocks for drug discovery," highlighting its relevance in modern medicinal chemistry.

In recent years, the demand for high-purity peptide intermediates has surged due to advancements in biologics and personalized medicine. The Fmoc group in this compound ensures selective deprotection during synthesis, a critical feature for constructing complex peptides. This aligns with trending topics like "green chemistry in peptide synthesis" and "automated peptide synthesizers," which emphasize efficiency and sustainability. The compound’s CAS No. 2171207-47-7 is often queried alongside "peptide coupling reagents" or "non-natural amino acid applications," reflecting its niche yet growing applications.

From a structural perspective, the (2S)-piperidine-2-carboxylic acid moiety contributes to conformational rigidity, enhancing binding affinity in target proteins. This property is particularly valuable in designing GPCR-targeted therapeutics, a hot topic in drug development forums. Additionally, the R-configuration at the 3-position introduces stereochemical diversity, catering to queries like "stereoselective synthesis techniques" or "chiral auxiliaries in pharmaceuticals." Such attributes underscore its role in addressing challenges like "oral bioavailability of peptide drugs."

Analytical studies of CAS 2171207-47-7 often involve HPLC and LC-MS to validate purity, a common search term among quality control professionals. The compound’s stability under SPPS conditions also makes it a preferred choice for researchers investigating "peptide macrocyclization" or "stapled peptides," areas gaining traction in oncology and infectious disease research. Furthermore, its compatibility with microwave-assisted synthesis aligns with industrial trends toward faster, scalable production.

In conclusion, (2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid exemplifies the intersection of traditional organic chemistry and cutting-edge biopharmaceutical innovation. Its versatility answers pressing queries like "how to improve peptide drug stability" while supporting sustainable practices—a testament to its enduring scientific value.

2171207-47-7 ((2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid) 関連製品

- 864925-66-6(ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)

- 94527-39-6(1-Bromo-4-methoxy-2-(methoxymethyl)benzene)

- 1505213-54-6(1-(1-isocyanatoethyl)-2-methoxybenzene)

- 89999-56-4(Benzenepropanamine, β-methyl-, (R)- (9CI))

- 2034501-23-8(4-{4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]phenyl}morpholine)

- 2172221-37-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)

- 2549008-28-6(1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine)

- 2034508-72-8(1-methyl-N-4-(thiophen-2-yl)oxan-4-yl-1H-1,2,3-triazole-4-carboxamide)

- 911485-93-3(1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)

- 2034487-77-7(N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide)